molecular formula C21H9BF36O3 B2771349 Tris(1H,1H,7H-perfluoroheptyl)borate CAS No. 1995-96-6

Tris(1H,1H,7H-perfluoroheptyl)borate

Cat. No.: B2771349
CAS No.: 1995-96-6
M. Wt: 1004.05
InChI Key: AOJGQRGFSVLKJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(1H,1H,7H-perfluoroheptyl)borate typically involves the reaction of boron compounds with perfluoroalkyl groups. One common method is the reaction of boron trihalides with perfluoroheptyl alcohols under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The production is carried out under strict safety protocols to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tris(1H,1H,7H-perfluoroheptyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include borate esters, boron hydrides, and substituted borates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Tris(1H,1H,7H-perfluoroheptyl)borate involves its interaction with specific molecular targets and pathways. The perfluoroalkyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical processes. The borate moiety plays a crucial role in catalysis and coordination chemistry, facilitating the formation of complex structures and reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)borate
  • Tris(1H,1H,5H-octafluoropentyl)borate
  • Tris(1H,1H,9H-perfluorononyl)borate

Uniqueness

Tris(1H,1H,7H-perfluoroheptyl)borate stands out due to its unique combination of perfluoroalkyl groups and borate moiety. This combination imparts exceptional stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) borate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H9BF36O3/c23-4(24)10(35,36)16(47,48)19(53,54)13(41,42)7(29,30)1-59-22(60-2-8(31,32)14(43,44)20(55,56)17(49,50)11(37,38)5(25)26)61-3-9(33,34)15(45,46)21(57,58)18(51,52)12(39,40)6(27)28/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJGQRGFSVLKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H9BF36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1004.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1995-96-6
Record name Tris(1H,1H,7H-perfluoroheptyl)borate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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